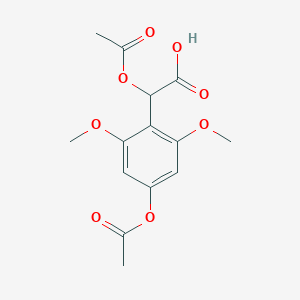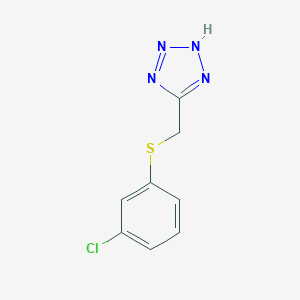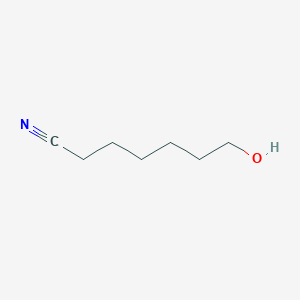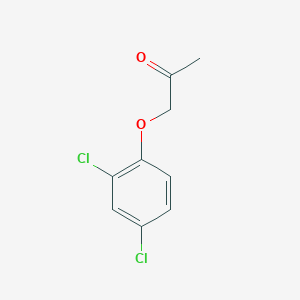
2,3-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylundecane is a chemical compound that belongs to the class of alkanes. It is a colorless liquid with a molecular formula of C13H28 and a molecular weight of 184.37 g/mol. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,3-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their properties, leading to changes in cellular function. It may also interact with cellular signaling pathways and modulate their activity.
Biochemical And Physiological Effects
2,3-Dimethylundecane has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3-Dimethylundecane in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has a relatively low toxicity and is not classified as a hazardous substance. However, its limitations include its low solubility in water, which may limit its use in aqueous systems. Moreover, its chemical stability may be affected by exposure to air and light, which may limit its shelf life.
Future Directions
There are several future directions for research on 2,3-Dimethylundecane. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in the field of energy storage and conversion. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in humans.
Synthesis Methods
2,3-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, reduction of 2,3-dimethylundecenoic acid, and Grignard reaction of 2,3-dimethylundecan-1-ol. The most commonly used method is the catalytic hydrogenation of undecylenic acid, which involves the reaction of undecylenic acid with hydrogen gas in the presence of a catalyst such as palladium or platinum.
Scientific Research Applications
2,3-Dimethylundecane has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of various compounds, such as surfactants, lubricants, and polymers. In the field of material science, it has been used as a coating material for various surfaces, including metals, plastics, and ceramics. Moreover, it has been studied for its potential applications in the field of energy storage and conversion.
properties
CAS RN |
17312-77-5 |
|---|---|
Product Name |
2,3-Dimethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-11-13(4)12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
QSSUTSOGIQHRIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C(C)C |
Canonical SMILES |
CCCCCCCCC(C)C(C)C |
synonyms |
2,3-dimethylundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



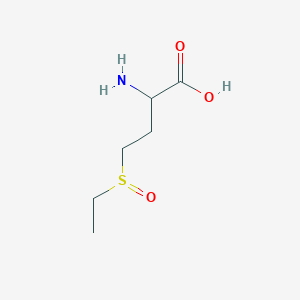
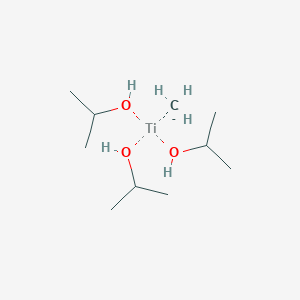
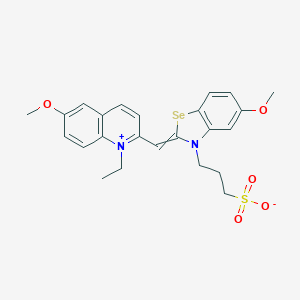

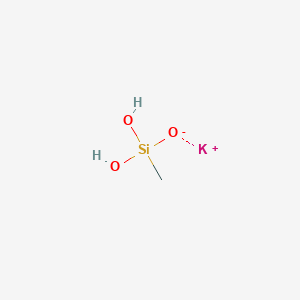
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
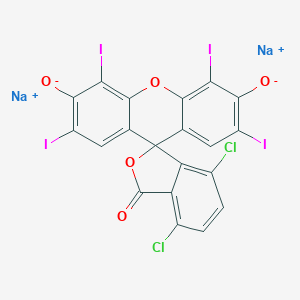
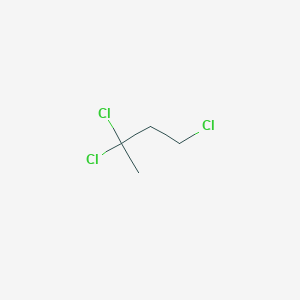
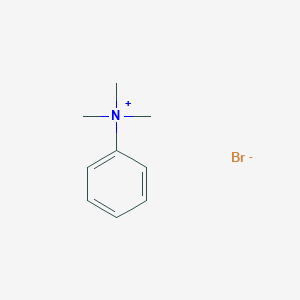
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
